2-PHENYL-2H-TETRAZOLE-5-CARBOXYLIC ACID
Description
Historical Development and Contextualization of Tetrazole Heterocycles
The history of tetrazole chemistry began in 1885 with the first synthesis of a tetrazole derivative by Swedish chemist J.A. Bladin at the University of Uppsala. hilarispublisher.comnih.gov This initial discovery was a result of investigating the reactions of dicyanophenylhydrazine. hilarispublisher.com Bladin proposed the name "tetrazole" for this new ring structure the following year. hilarispublisher.com Early synthesis methods were often limited and required harsh reaction conditions, such as the reaction of hydrazoic acid with nitriles. numberanalytics.com
Over the decades, advancements in organic synthesis have made the production of tetrazoles more efficient and accessible. numberanalytics.com Key synthetic routes that have been developed include the 1,3-dipolar cycloaddition reaction between nitriles and azides, which is one of the most common methods. nih.govtaylorandfrancis.com Other significant methods involve the reaction of azides with nitriles catalyzed by a Lewis acid or a base, and various cycloaddition reactions. numberanalytics.com More recent innovations include the development of new catalysts for milder reaction conditions, the use of alternative starting materials, and the application of microwave-assisted synthesis for faster and more efficient production. numberanalytics.com The Ugi multicomponent reaction, first reported in 1961, has also become a crucial method for synthesizing tetrazole derivatives. rug.nlnih.gov This evolution in synthetic chemistry has greatly expanded the ability of researchers to create a wide variety of substituted tetrazoles for diverse applications. numberanalytics.comnih.gov
Academic Significance of 2-PHENYL-2H-TETRAZOLE-5-CARBOXYLIC ACID and Related Tetrazole Carboxylic Acids
The academic significance of this compound and related tetrazole carboxylic acids stems primarily from their application in medicinal chemistry as bioisosteres for the carboxylic acid group. hilarispublisher.comlifechemicals.com A bioisostere is a chemical substituent that can be interchanged with another substituent in a molecule without significantly affecting its biological activity. The tetrazole ring is one of the most frequently used nonclassical bioisosteres for carboxylic acids in drug design. rug.nlbeilstein-journals.org
This bioisosteric relationship is based on several key similarities between the tetrazole and carboxylic acid functional groups. rug.nl They have comparable pKa values (4.5–4.9 for tetrazoles and 4.2–4.4 for carboxylic acids), meaning they can both be ionized at physiological pH. rug.nl Furthermore, the tetrazole group has a planar structure that allows for the delocalization of its negative charge, which is favorable for receptor-ligand interactions. rug.nl Replacing a carboxylic acid with a tetrazole can lead to improvements in a drug candidate's properties, such as enhanced metabolic stability, increased lipophilicity (which can improve membrane permeability), and potentially greater potency. beilstein-journals.orgresearchgate.net
Research into compounds like this compound and its derivatives is driven by the potential to discover new therapeutic agents. nih.gov The tetrazole scaffold is considered "privileged" in medicinal chemistry because it is a structural component in drugs used to treat a wide array of diseases, including cancer, bacterial infections, and inflammatory conditions. hilarispublisher.comnih.govresearchgate.net For example, derivatives of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide have been synthesized and studied for their biological interest. researchgate.netresearchgate.net Furthermore, derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid (valsartan) have been evaluated as angiotensin-II receptor antagonists for treating hypertension. nih.gov The academic focus is on synthesizing novel derivatives and evaluating their structure-activity relationships to develop new leads for drug discovery. rug.nlnih.gov
Table 2: Comparison of Tetrazole and Carboxylic Acid as Bioisosteres
| Property | Tetrazole Group | Carboxylic Acid Group | Reference |
|---|---|---|---|
| pKa | ~4.5 - 4.9 | ~4.2 - 4.4 | rug.nl |
| Ionization at physiological pH | Yes (forms tetrazolate anion) | Yes (forms carboxylate anion) | rug.nl |
| Lipophilicity | Generally more lipophilic than carboxylates | Less lipophilic | rug.nl |
| Metabolic Stability | Resistant to biological degradation | Can undergo various biotransformations | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
2-phenyltetrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)7-9-11-12(10-7)6-4-2-1-3-5-6/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIIOEOZTVRRDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203268 | |
| Record name | 2H-Tetrazole-5-carboxylic acid, 2-phenyl- | |
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Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54798-92-4 | |
| Record name | 2-Phenyl-2H-tetrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54798-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2H-Tetrazole-5-carboxylic acid, 2-phenyl- | |
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| Record name | 2H-Tetrazole-5-carboxylic acid, 2-phenyl- | |
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| Record name | 2-phenyl-2H-1,2,3,4-tetrazole-5-carboxylic acid | |
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Synthetic Methodologies and Reaction Pathways for 2 Phenyl 2h Tetrazole 5 Carboxylic Acid and Its Derivatives
Established Synthetic Routes to the Tetrazole Core
The formation of the tetrazole ring is the cornerstone of synthesizing 2-phenyl-2H-tetrazole-5-carboxylic acid and its analogues. Several reliable methods have been established for this purpose.
The [3+2] cycloaddition reaction between an azide (B81097) and a nitrile is a fundamental and widely employed method for the synthesis of 5-substituted-1H-tetrazoles. scielo.br This reaction, also known as the Huisgen cycloaddition, involves the reaction of an azide with a nitrile to form the tetrazole ring. The process can be facilitated by the use of catalysts to proceed under mild conditions.
A variety of aryl nitriles can undergo this cycloaddition with sodium azide to afford the corresponding tetrazoles in good to excellent yields. scielo.br The use of a copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O) catalyst in dimethyl sulfoxide (B87167) (DMSO) has been shown to be effective for this transformation. scielo.br The reaction is believed to proceed through the coordination of the nitrile to the metal catalyst, which activates it towards nucleophilic attack by the azide ion.
| Catalyst | Solvent | Temperature | Time | Yield (%) |
| CuSO₄·5H₂O | DMSO | 120°C | 3h | 92 |
| Fe-based catalyst | neat | 120°C | 25 min | 95 |
| Zinc oxide | DMF | 130°C | 3h | 96 |
This table presents a selection of catalytic systems used for the [3+2] cycloaddition of benzonitrile (B105546) and sodium azide to form 5-phenyl-1H-tetrazole.
Another versatile method for the synthesis of 1-substituted tetrazoles involves the reaction of primary amines with triethyl orthoformate and sodium azide. This one-pot, three-component reaction is a convenient approach to introduce a substituent at the N-1 position of the tetrazole ring.
The reaction is typically carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO), and can be catalyzed by various reagents. acs.org The mechanism is thought to involve the initial reaction of the amine with triethyl orthoformate to form an intermediate imidate, which then reacts with sodium azide to form an azido-imidate. Subsequent intramolecular cyclization and elimination of ethanol (B145695) yield the 1-substituted tetrazole. The use of a biosynthesized silver/sodium borosilicate nanocomposite as a catalyst has been reported to promote this reaction efficiently under solvent-free conditions. acs.org
| Amine | Catalyst | Temperature | Time | Yield (%) |
| Aniline | Ag/Sodium Borosilicate | 120°C | 3h | 94 |
| 4-Chloroaniline | Ag/Sodium Borosilicate | 120°C | 3h | 96 |
| 4-Methoxyaniline | Ag/Sodium Borosilicate | 120°C | 3h | 92 |
This table showcases the synthesis of 1-substituted tetrazoles from various anilines, triethyl orthoformate, and sodium azide using a silver/sodium borosilicate nanocomposite catalyst. acs.org
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the construction of complex molecules like tetrazoles in a single step from three or more starting materials. The Ugi and Passerini reactions are prominent examples of MCRs that have been adapted for tetrazole synthesis.
The Ugi tetrazole reaction is a four-component reaction that provides a straightforward route to 1,5-disubstituted tetrazoles. In this reaction, an aldehyde, an amine, an isocyanide, and an azide source (often trimethylsilyl (B98337) azide or hydrazoic acid) combine to form the tetrazole product. This reaction is highly versatile and allows for the introduction of a wide range of substituents at both the N-1 and C-5 positions of the tetrazole ring.
The Passerini tetrazole reaction is a three-component reaction involving an aldehyde, an isocyanide, and hydrazoic acid (or a surrogate like trimethylsilyl azide). This reaction leads to the formation of α-acyloxy amides where the carboxylic acid component is replaced by the tetrazole moiety. The Passerini reaction provides an alternative pathway to functionalized tetrazole derivatives.
Multi-component Reactions (MCRs) for Tetrazole Scaffold Construction
Synthesis of this compound Precursors and Related Phenyltetrazoles
The synthesis of the target compound, this compound, typically involves the preparation of a suitable precursor, which is then converted to the final acid. A common precursor is the corresponding ethyl ester, ethyl 2-phenyl-2H-tetrazole-5-carboxylate.
A described synthetic route to this ester begins with the reaction of ethyl glyoxylate (B1226380) with sulfonyl hydrazide. rsc.org The resulting sulfonylhydrazone is then reacted with a phenyl-diazonium salt, generated in situ from aniline, to form the ethyl 2-phenyl-2H-tetrazole-5-carboxylate. rsc.org The final step involves the hydrolysis of the ester group to the carboxylic acid, which can be achieved by refluxing with a base such as sodium hydroxide. rsc.org
| Precursor | Reagents | Product |
| Ethyl glyoxylate, Sulfonyl hydrazide, Aniline | 1. Formation of sulfonylhydrazone, 2. Reaction with phenyl-diazonium salt | Ethyl 2-phenyl-2H-tetrazole-5-carboxylate |
| Ethyl 2-phenyl-2H-tetrazole-5-carboxylate | Sodium hydroxide, Ethanol, Reflux | This compound |
This table outlines the key steps in a synthetic pathway to this compound. rsc.org
Cyclization of 5-Phenyl Tetrazoles
The foundational step in many synthetic routes is the creation of the 5-phenyl-1H-tetrazole ring. The most prevalent method for this is the [3+2] cycloaddition reaction, a 1,3-dipolar cycloaddition between an organic nitrile and an azide. nih.gov
In a typical procedure, benzonitrile is reacted with an azide source, such as sodium azide, often in the presence of a proton source like ammonium (B1175870) chloride or a Lewis acid catalyst. chalcogen.rogoogle.com The reaction is commonly carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. chalcogen.ro This cycloaddition yields 5-phenyl-1H-tetrazole, a versatile precursor for a wide range of derivatives. chalcogen.rogoogle.com
A more direct, albeit complex, synthesis for this compound has also been described. This pathway begins with the reaction of ethyl glyoxylate and sulfonyl hydrazide. The resulting sulfonylhydrazone is then reacted with a phenyl-diazonium salt, which is generated in situ from aniline. This sequence of diazotization, coupling, and subsequent cyclization affords ethyl 2-phenyl-2H-tetrazole-5-carboxylate. The final step involves the hydrolysis of the ester group to yield the target carboxylic acid. rsc.org
Another advanced strategy for forming 2,5-disubstituted tetrazoles involves the regioselective N-arylation of a pre-formed 5-substituted tetrazole ring. Metal-free methods utilizing diaryliodonium salts have been shown to be effective for the N2-arylation of 5-substituted-1H-tetrazoles, providing a direct route to 2-aryl-5-substituted-tetrazoles. organic-chemistry.org This approach could potentially be applied to a 5-carboxy-tetrazole intermediate to introduce the N2-phenyl group.
Acetylation and Subsequent Derivatization of Phenyl Tetrazoles
Once the 5-phenyltetrazole core is established, derivatization via acetylation and subsequent reactions is a common strategy to produce a diverse library of related compounds. A key intermediate in this process is 2-(5-phenyl-2H-tetrazol-2-yl)acetyl chloride, which serves as a powerful acylating agent. researchgate.net
The synthesis of this key reagent begins with the alkylation of 5-phenyl-2H-tetrazole with an acetate (B1210297) precursor, such as methyl 2-chloroacetate, in a base-catalyzed reaction to yield methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate. tubitak.gov.trresearchgate.net This ester is then converted into the corresponding acetohydrazide, 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide, by reacting it with hydrazine (B178648) hydrate. tubitak.gov.trresearchgate.net
This acetohydrazide intermediate is a versatile building block. It can be reacted with a wide variety of aroyl, heterocyclyl, or alkanoyl chlorides to synthesize novel N-acyl/aroyl acetohydrazide derivatives. tubitak.gov.trresearchgate.nettubitak.gov.tr Furthermore, the acetohydrazide can be converted to the highly reactive 2-(5-phenyl-2H-tetrazol-2-yl)acetyl chloride by treating it with a chlorinating agent like thionyl chloride. tubitak.gov.tr This acid chloride is then used to acylate various primary and secondary amines, hydrazines, and other nucleophiles, creating a linker between the phenyltetrazole moiety and other heterocyclic systems. researchgate.net
Advanced Synthetic Techniques and Green Chemistry Approaches
In response to the growing need for environmentally benign and efficient chemical processes, several advanced synthetic techniques have been applied to the synthesis of tetrazoles. These green chemistry approaches often lead to shorter reaction times, higher yields, and reduced waste.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, reactants are heated rapidly and uniformly, which can dramatically reduce reaction times from hours to minutes. researchgate.net This technique has been successfully applied to the one-pot synthesis of complex tetrazole derivatives. For instance, N2-(tetrazol-5-yl)-dihydro-1,3,5-triazine derivatives have been efficiently synthesized by reacting 5-amino-1,2,3,4-tetrazole with aromatic aldehydes and cyanamide (B42294) under controlled microwave heating, achieving high yields in short reaction times. nih.gov The significant reduction in reaction time and potential for higher yields make microwave assistance a valuable green alternative to conventional heating for the synthesis of the tetrazole core and its subsequent derivatization. researchgate.net
Catalytic Synthesis Methods (e.g., using Functionalized Nanoparticles, Deep Eutectic Solvents)
Functionalized Nanoparticles
The use of heterogeneous nanocatalysts offers significant advantages in organic synthesis, including high catalytic activity, selectivity, and ease of separation and recycling. Various nanocatalysts have been developed to improve the efficiency of the [3+2] cycloaddition reaction for synthesizing 5-substituted tetrazoles.
Magnetic nanoparticles, such as those based on iron(III) oxide (Fe3O4), functionalized with organic ligands or metal complexes, are particularly noteworthy due to their simple recovery using an external magnet. Copper (Cu) and Zinc Oxide (ZnO) nanoparticles also serve as efficient heterogeneous catalysts, promoting high product yields. These catalysts enhance the reaction rate and allow for milder reaction conditions compared to traditional methods.
| Catalyst | Key Features | Advantages |
|---|---|---|
| Fe3O4-based Magnetic Nanoparticles | Iron oxide core, often functionalized with ligands or other metals (e.g., Ni, Cu). | Excellent catalytic performance, easy separation with a magnet, high recyclability. |
| Zinc Oxide (ZnO) Nanoparticles | Acts as an efficient heterogeneous Lewis acid catalyst. | High surface area, excellent recyclability, promotes high product yields. |
| Copper (Cu)-based Nanoparticles | Often immobilized on supports like magnetic nanoparticles. | Inexpensive, readily available metal, high catalytic activity for cycloaddition reactions. |
Deep Eutectic Solvents (DES)
Deep eutectic solvents (DESs) are emerging as a new class of green solvents. They are typically mixtures of two or more components, such as a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic mixture with a melting point lower than that of the individual components. DESs like choline (B1196258) chloride/urea and choline chloride/zinc chloride have been employed as eco-friendly reaction media and catalysts for the synthesis of 5-substituted-1H-tetrazoles. researchgate.net Their advantages include low toxicity, biodegradability, low cost, and non-volatility. In some cases, the DES can play a dual role as both the solvent and the catalyst, simplifying the reaction setup and workup procedures. researchgate.net
Ultrasonication in Tetrazole Synthesis
Ultrasonication, or sonochemistry, utilizes high-frequency sound waves to induce acoustic cavitation in a liquid medium. The formation, growth, and collapse of microscopic bubbles create localized hot spots with extreme temperatures and pressures, which can significantly accelerate chemical reactions. This technique has been applied to the synthesis of various tetrazole derivatives, offering a green and efficient alternative to conventional methods. nih.gov
Ultrasound irradiation has been successfully used in one-pot, multi-component reactions, such as the Ugi-azide reaction, to produce 1,5-disubstituted tetrazoles. researchgate.net The benefits of this approach include substantially shorter reaction times, milder reaction conditions, and often higher product yields compared to silent (non-sonicated) reactions. nih.govresearchgate.net
Reactivity and Functionalization of 2 Phenyl 2h Tetrazole 5 Carboxylic Acid and Its Derivatives
Electrophilic and Nucleophilic Transformations of the Tetrazole Ring
The tetrazole ring, being an electron-rich aromatic system, can undergo various electrophilic and nucleophilic transformations. However, the presence of the N-phenyl group and the C-carboxylic acid group significantly influences its reactivity.
Oxidation Reactions
The tetrazole ring is generally stable to oxidation. Specific experimental data on the direct oxidation of 2-phenyl-2H-tetrazole-5-carboxylic acid is not extensively documented in the reviewed literature. However, studies on related tetrazole compounds suggest that the ring is robust under typical oxidizing conditions.
Reduction Reactions
Similar to its stability towards oxidation, the 2-phenyl-2H-tetrazole ring is also highly resistant to reduction. Attempts to reduce the tetrazole ring often require harsh conditions and may lead to the degradation of the molecule rather than a clean reduction of the heterocyclic system.
Nucleophilic Substitution Reactions (e.g., Halogen Replacement)
Nucleophilic substitution reactions on the tetrazole ring itself are not common. However, derivatization at the 5-position allows for subsequent nucleophilic displacement. For instance, conversion of the carboxylic acid to a halogenated derivative, such as a 5-halomethyl-2-phenyl-2H-tetrazole, would provide a substrate for nucleophilic substitution reactions at the side chain.
Regioselective N2-Arylation
The arylation of the tetrazole ring is a key method for the synthesis of 2,5-disubstituted tetrazoles. While this compound is already N2-arylated, this transformation is crucial in the synthesis of related derivatives. Metal-free regioselective N2-arylation of 1H-tetrazoles using diaryliodonium salts has been reported as a sustainable and efficient protocol. organic-chemistry.org This method demonstrates high functional group tolerance and is applicable to a wide range of electron-rich and electron-deficient aryl groups. organic-chemistry.org The reaction typically proceeds in a solvent like toluene with a base such as sodium bicarbonate at elevated temperatures. organic-chemistry.org This approach has been successfully applied to the modification of biologically active molecules. organic-chemistry.org
Derivatization Strategies via the Carboxylic Acid Moiety
The carboxylic acid group at the 5-position of the tetrazole ring is a versatile handle for a variety of derivatization reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecules.
Amidation and Esterification Reactions (e.g., Formation of Carboxamides)
The carboxylic acid functionality of this compound readily undergoes standard amidation and esterification reactions to form the corresponding carboxamides and esters.
Amidation: The formation of amide bonds is a fundamental transformation in organic synthesis. The reaction of this compound with amines can be facilitated by various coupling agents. A notable method involves the use of N-2,4-dinitrophenyltetrazoles as latent active esters, which upon activation, generate an HOBt-type active ester capable of reacting with a wide range of amines to form amides in excellent yields. nih.gov This methodology has been successfully applied to the N-acylation of various primary amines and even amino acids. nih.gov Another approach involves the direct coupling of carboxylic acids with hydrazines in the presence of a catalytic amount of zinc chloride to produce amides, with ammonia as the only byproduct. rsc.org
Esterification: Esterification of this compound can be achieved through reaction with alcohols under acidic conditions or by using various coupling reagents. The synthesis of ester derivatives of related tetrazole-containing carboxylic acids, such as valsartan, has been accomplished by reacting the carboxylic acid with a variety of phenols. nih.govresearchgate.net This highlights the general applicability of standard esterification protocols to this class of compounds. nih.gov The reaction of a carboxylic acid with an alcohol is a reversible process that yields an ester and water. nih.gov
Below is a table summarizing the derivatization of the carboxylic acid moiety:
| Reaction Type | Reagents and Conditions | Product |
| Amidation | Amine, Coupling Agent (e.g., HOBt-type active ester precursor) | 2-Phenyl-2H-tetrazole-5-carboxamide |
| Amidation | Hydrazine (B178648), ZnCl₂ (catalyst) | 2-Phenyl-2H-tetrazole-5-carboxamide |
| Esterification | Alcohol, Acid Catalyst | 2-Phenyl-2H-tetrazole-5-carboxylate ester |
| Esterification | Phenol | Phenyl 2-phenyl-2H-tetrazole-5-carboxylate |
Formation of Hydrazide Derivatives (e.g., Acetohydrazides)
The carboxylic acid moiety of this compound is a versatile functional group that can be readily converted into hydrazide derivatives. These derivatives, particularly acetohydrazides, serve as crucial intermediates in the synthesis of a wide array of bioactive molecules and heterocyclic systems. tubitak.gov.tr The typical synthetic route first involves the esterification of the carboxylic acid, followed by reaction with hydrazine hydrate to form the primary hydrazide. Subsequent acylation or aroylation leads to the desired N-acyl/aroyl acetohydrazides. tubitak.gov.trresearchgate.net
A common procedure begins with the conversion of 5-phenyl-2H-tetrazole to its corresponding methyl or ethyl ester, for instance, methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate, by reacting it with methyl chloroacetate. researchgate.net This ester derivative is then treated with hydrazine hydrate in a suitable solvent like methanol. The reaction efficiently converts the ester into 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide. tubitak.gov.trresearchgate.net This key hydrazide intermediate can then be reacted with various acyl or aroyl chlorides in a solvent such as dry N,N-dimethylformamide (DMF) to yield a series of N'-substituted acetohydrazides. tubitak.gov.tr
The formation of these hydrazide derivatives is confirmed through various spectroscopic methods, including FT-IR, ¹H NMR, and ¹³C NMR, which show characteristic signals for the amide and hydrazide functional groups. tubitak.gov.trresearchgate.net For example, in the ¹H NMR spectrum, the appearance of signals for the -NH and -NH₂ protons, and in the ¹³C NMR spectrum, a shift in the carbonyl signal, confirms the successful conversion of the ester to the hydrazide. researchgate.net
Table 1: Synthesis of N'-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides
| Acyl/Aroyl Chloride | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Benzoyl chloride | N'-benzoyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | 92 | 226-228 |
| 4-Nitrobenzoyl chloride | N'-(4-nitrobenzoyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | 94 | 240-242 |
| 4-Chlorobenzoyl chloride | N'-(4-chlorobenzoyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | 90 | 235-237 |
| Acetyl chloride | N'-acetyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | 85 | 188-190 |
| 2-Furoyl chloride | N'-(2-furoyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | 89 | 210-212 |
Data synthesized from literature examples. tubitak.gov.tr
Transformation into Other Heterocyclic Systems (e.g., Isoxazoles, Oxadiazoles, Thiadiazoles, Pyrazoles)
The derivatives of this compound, especially the hydrazides, are valuable precursors for the synthesis of other five-membered heterocyclic rings. This transformation leverages the reactivity of the carboxylic acid derivative to construct new ring systems, thereby expanding the chemical space and potential applications of the parent compound.
Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from tetrazole-hydrazide derivatives through cyclization reactions. tubitak.gov.tr A common method involves the dehydration and cyclization of N'-acyl/aroyl hydrazides. This can be achieved by treating the hydrazide with a dehydrating agent like phosphorus oxychloride or polyphosphoric acid. researchgate.net For instance, N'-benzoyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide can be cyclized to form a 2,5-disubstituted 1,3,4-oxadiazole.
Thiadiazoles: Similarly, 1,3,4-thiadiazole rings can be constructed from the same hydrazide precursors. The synthesis typically involves reacting the hydrazide with a sulfur-containing reagent. For example, heating the hydrazide with carbon disulfide in the presence of a base like potassium hydroxide can lead to the formation of a mercapto-substituted thiadiazole. researchgate.net Further reactions can then modify the substituent at the 5-position of the newly formed thiadiazole ring. researchgate.net
Pyrazoles: Pyrazole derivatives can be synthesized from tetrazole precursors through reactions that form the characteristic three-carbon, two-nitrogen ring system. A versatile method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.com Starting from 2-phenyl-2H-tetrazole-5-carbohydrazide, reaction with a β-diketone like acetylacetone would lead to the formation of a pyrazole ring attached to the tetrazole moiety. ammanu.edu.jo This reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration. mdpi.com
Isoxazoles: The synthesis of isoxazoles often involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine or a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. mdpi.comnih.gov To transform a this compound derivative into an isoxazole, one could first convert the carboxylic acid into a terminal alkyne. This alkyne can then undergo a cycloaddition reaction with a nitrile oxide to yield the desired 3,5-disubstituted isoxazole. nih.gov
Regioselectivity in Functionalization of the Tetrazole Ring System
Functionalization of the tetrazole ring, particularly through alkylation or acylation, is complicated by the presence of multiple nitrogen atoms, which leads to the formation of regioisomers. The reaction of a 5-substituted tetrazole can yield either 1,5- or 2,5-disubstituted products, and controlling the regioselectivity of this reaction is a significant challenge in tetrazole chemistry. acs.org
Isomer Formation (e.g., 1,5- vs. 2,5-Disubstituted Tetrazoles)
When 5-substituted tetrazoles are reacted with electrophiles such as alkyl halides or acyl chlorides, a mixture of two primary isomers is typically formed: the 1,5-disubstituted tetrazole and the 2,5-disubstituted tetrazole. acs.orgnanomedicine-rj.com The ratio of these isomers is influenced by several factors, including the nature of the substituent at the 5-position, the electrophile used, the reaction solvent, temperature, and the presence of a catalyst. nanomedicine-rj.comrsc.org
Generally, the 2,5-disubstituted isomer is thermodynamically more stable and often forms as the major product. rsc.org This preference is attributed to reduced steric hindrance compared to the 1,5-isomer, where the substituent is adjacent to the R group at the 5-position. nanomedicine-rj.com For example, the reaction of 5-phenyltetrazole with benzyl (B1604629) bromide in the presence of a base typically yields a mixture of 1-benzyl-5-phenyl-1H-tetrazole and 2-benzyl-5-phenyl-2H-tetrazole, with the latter being the predominant product. nanomedicine-rj.com
The electronic properties of the substituent at the 5-position also play a crucial role. Electron-withdrawing groups tend to favor the formation of the 2,5-isomer, while electron-donating groups may increase the proportion of the 1,5-isomer. The nature of the electrophile is also important; bulkier electrophiles tend to favor attack at the less sterically hindered N2 position, leading to a higher yield of the 2,5-isomer. nanomedicine-rj.com
Strategies for Controlling and Optimizing Regioselectivity
Given the different biological and chemical properties of the 1,5- and 2,5-isomers, significant research has been dedicated to developing strategies for regioselective synthesis. acs.orgresearchgate.net
Catalyst Control: The choice of catalyst can significantly influence the isomer ratio. For instance, the use of NiO nanoparticles as a catalyst in the reaction of tetrazolate salts with benzyl bromide has been shown to favor the formation of 2,5-disubstituted tetrazoles. nanomedicine-rj.com In some cases, specific catalysts can lead to the exclusive formation of one isomer. For example, reacting tetrazolate salts with 2,4′-dibromoacetophenone in the presence of NiO nanoparticles reportedly yields only the 2,5-disubstituted derivative. nanomedicine-rj.com
Reaction Conditions: Modifying reaction conditions such as solvent and temperature can alter the product ratio. Polar aprotic solvents like DMF often favor the formation of the 2,5-isomer. One-pot sequential reactions under specific conditions, such as the reaction of aryldiazonium salts with amidines followed by treatment with I₂/KI, have been developed to provide 2,5-disubstituted tetrazoles with high yields and selectivity. acs.orgresearchgate.net
Nature of Reactants: The structure of the reactants themselves can direct the regioselectivity. The use of bulky alkylating agents often leads to a higher proportion of the 2,5-isomer due to steric hindrance at the N1 position. nanomedicine-rj.com Furthermore, methods involving different reaction mechanisms, such as C-N coupling of N-tosylhydrazones with tetrazoles, have proven to be highly regioselective, yielding 2,5-disubstituted-2H-tetrazoles as the main products. researchgate.net Another approach involves the silver-catalyzed [3+2] cycloaddition of α-diazocarbonyl derivatives with arenediazonium salts to produce functionalized 2,5-disubstituted tetrazoles. thieme.de
Table 2: Factors Influencing Regioselectivity in Tetrazole Alkylation
| Factor | Effect on Isomer Ratio (2,5- vs 1,5-) | Rationale | Reference |
|---|---|---|---|
| Steric Hindrance | Increased bulk of electrophile or 5-substituent favors 2,5-isomer. | N2 position is less sterically hindered than N1. | nanomedicine-rj.com |
| Electronic Effects | Electron-withdrawing groups at C5 generally favor the 2,5-isomer. | Alters the nucleophilicity of the ring nitrogen atoms. | nanomedicine-rj.com |
| Catalyst | NiO nanoparticles, copper complexes, and silver salts can favor the 2,5-isomer. | Catalyst may coordinate selectively with one of the nitrogen atoms. | nanomedicine-rj.comresearchgate.netthieme.de |
| Solvent | Polar aprotic solvents (e.g., DMF) often favor the 2,5-isomer. | Solvation effects can influence the transition state energies. | nanomedicine-rj.com |
| Reaction Type | C-N coupling with N-tosylhydrazones; [3+2] cycloaddition with diazo compounds. | The reaction mechanism inherently favors one regioisomeric pathway. | researchgate.netthieme.de |
Bioisosteric Applications and Analog Development of 2 Phenyl 2h Tetrazole 5 Carboxylic Acid
Molecular Interactions and Binding Modes of Tetrazole Bioisosteres
The ability of the tetrazole ring to replicate the key molecular interactions of a carboxylic acid group is fundamental to its utility as a bioisostere. These interactions primarily involve hydrogen bonding and, in the case of aromatic systems, π-stacking.
The hydrogen bonding environments of 1H-tetrazole and carboxylic acid groups are topologically and energetically very similar. nih.govresearchgate.net The acidic N-H group on the protonated tetrazole ring serves as an effective hydrogen bond donor, analogous to the O-H group of a carboxylic acid. nih.govru.nl Furthermore, the sp²-hybridized nitrogen atoms within the tetrazole ring act as hydrogen bond acceptors, mimicking the carbonyl oxygen of a carboxylic acid. nih.gov
While the types of hydrogen bonds are similar, structural analyses have shown that the hydrogen bond environments around tetrazole and tetrazolate substituents extend approximately 1.2 Å further from the core of the molecule compared to their carboxylic acid counterparts. nih.govresearchgate.net Modeling studies also suggest that the deprotonated tetrazolate anion may form stronger hydrogen bonds than a carboxylate anion. researchgate.net This enhanced hydrogen-bonding capacity can sometimes lead to increased binding affinity for a biological target. drughunter.comnih.gov
| Interaction Type | Tetrazole Moiety | Carboxylic Acid Moiety |
|---|---|---|
| Hydrogen Bond Donor | Yes (N-H group) nih.govru.nl | Yes (O-H group) acs.org |
| Hydrogen Bond Acceptor | Yes (Ring Nitrogens) nih.gov | Yes (Carbonyl Oxygen) acs.org |
| Ionic Interactions (Anionic Form) | Yes (Delocalized negative charge over the ring) mdpi.com | Yes (Negative charge on carboxylate) |
| π-Stacking Interactions | Yes (Aromatic ring) nih.gov | No (Non-aromatic) |
Two-Point Interactions with Amidine Groups
The interaction between the tetrazole ring, acting as a carboxylate bioisostere, and amidine groups, often found in amino acid side chains like arginine, is crucial for molecular recognition at receptor sites. mdpi.orgsemanticscholar.org Amidines are strong bases that become protonated at physiological pH to form a symmetrical amidinium ion, which is stabilized by resonance, much like a carboxylate anion. semanticscholar.org This allows for the formation of a salt bridge, a key interaction in drug-receptor binding. mdpi.org
However, the binding of a tetrazole to an amidine group exhibits significant flexibility. mdpi.org Studies on model complexes have revealed that the binding mode can change depending on the environment. mdpi.org At low concentrations in a nonpolar solvent like chloroform, the amidine group in the complex tends to adopt an (E,E) configuration, which is the same configuration observed in all carboxylic acid-amidine complexes. mdpi.org In this arrangement, the tetrazolate anion forms two hydrogen bonds with the two N-H groups of the (E,E)-configured amidinium ion.
Conversely, in the crystalline state or at higher concentrations in solution, the complex predominantly features an (E,Z) configuration of the amidine group. mdpi.org This flexibility allows the tetrazole to adapt to different binding pockets, a trait that can be advantageous in drug design. mdpi.org Despite similar binding modes, the strength of the interaction can differ significantly from that of carboxylic acids; the association constant for tetrazolate-amidinium complexes has been found to be 100 to 1000 times smaller in DMSO compared to their carboxylate counterparts. nih.gov This suggests that while the geometry of interaction is preserved, the binding energy is weaker in certain environments. nih.gov
| Condition | Predominant Amidine Configuration with Tetrazole | Predominant Amidine Configuration with Carboxylic Acid | Reference |
|---|---|---|---|
| Low Concentration (in CDCl3) | (E,E) | (E,E) | mdpi.org |
| High Concentration (in CDCl3) | (E,Z) | (E,E) | mdpi.org |
| Crystal State | (E,Z) | (E,E) | mdpi.org |
Receptor Binding Mode Analysis (e.g., "Arg Sandwich" Interactions)
A notable binding motif involving tetrazole bioisosteres is the "Arg sandwich," where the acidic tetrazole ring is positioned between two positively charged arginine residues in a receptor's binding site. nih.govacs.org This interaction has been observed in the binding of a tetrazole-containing inhibitor to the Kelch domain of the Keap1 protein, a target in drug discovery for neuro-inflammatory diseases. nih.govacs.org
A comparative analysis of a tetrazole compound and its corresponding carboxylic acid bioisostere binding to the Keap1 Kelch domain provides insight into the subtle but significant differences in their interactions. nih.gov Both the tetrazole and the carboxylic acid are sandwiched between Arg415 and Arg380, forming a dense network of electrostatic and hydrogen bonds. nih.govacs.org However, the tetrazole-bound structure reveals a buried water molecule beneath the tetrazole ring, which facilitates several additional close contacts with the receptor that are not present in the carboxylic acid complex. nih.govacs.org Furthermore, the conformation of Arg415 differs slightly between the two complexes. nih.govacs.org
These structural differences are reflected in their binding affinities. The carboxylic acid analog binds with a slightly higher affinity (IC₅₀ of 2.4 μM) compared to the tetrazole (IC₅₀ of 7.4 μM) in this specific case. nih.govacs.org This highlights that while tetrazoles effectively mimic the key interactions of carboxylic acids, variations in solvation and induced-fit conformations of the receptor can lead to different biological activities. nih.gov
| Feature | Tetrazole Bioisostere | Carboxylic Acid Analog | Reference |
|---|---|---|---|
| Binding Motif | "Arg Sandwich" (between Arg380 & Arg415) | "Arg Sandwich" (between Arg380 & Arg415) | nih.govacs.org |
| Key Interaction | Dense electrostatic and hydrogen bonds | Dense electrostatic and hydrogen bonds | nih.govacs.org |
| Unique Feature | Allows for a buried water molecule, creating additional receptor contacts | Weaker interaction with Arg380 due to orientation of the carboxylic group | nih.govacs.org |
| Binding Affinity (IC50) | 7.4 μM | 2.4 μM | nih.govacs.org |
Structure-Activity Relationship (SAR) Studies for 2-PHENYL-2H-TETRAZOLE-5-CARBOXYLIC ACID Bioisosteres
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds by systematically modifying their chemical structure to enhance potency, selectivity, and other pharmacological properties. For bioisosteres of this compound, SAR studies often explore modifications to the phenyl ring and the substituent on the tetrazole nitrogen. nih.gov
An example of such an SAR study can be seen in the development of 1-benzyl-5-aryltetrazoles as antagonists for the P2X₇ receptor, a target for neuropathic pain. nih.gov In this series, the 5-phenyltetrazole core acts as a crucial pharmacophore. Researchers conducted SAR studies by modifying both the benzyl (B1604629) group (attached to the N1 position of the tetrazole) and the aryl group (at the C5 position). nih.gov
The studies involved synthesizing a range of analogs and evaluating their ability to inhibit calcium flux in P2X₇-expressing cell lines. nih.gov The regiochemical substitution on the tetrazole was also found to be important for activity. Through this systematic approach, analogs with significantly improved potency were identified. For instance, compound 15d from the study, 3-(5-(2,3-dichlorophenyl)tetrazol-1-ylmethyl)pyridine, demonstrated efficacy in an animal model of neuropathic pain at doses that did not impair motor coordination. nih.gov This illustrates how SAR exploration around a core tetrazole structure can lead to the discovery of potent and selective drug candidates. nih.gov
| Compound Series | Structural Modifications Explored | Impact on Activity | Reference |
|---|---|---|---|
| 1-Benzyl-5-aryltetrazoles | Substitutions on the C5-aryl ring | Modifications significantly affected potency; dichlorophenyl substitution was favorable. | nih.gov |
| 1-Benzyl-5-aryltetrazoles | Variations of the N1-benzyl group | Alterations to this group influenced receptor binding and antagonist activity. | nih.gov |
| Substituted Tetrazoles | Regiochemistry of tetrazole substitution (e.g., 1,5- vs. 2,5-disubstitution) | The specific arrangement of substituents on the tetrazole ring was critical for activity. | nih.gov |
Coordination Chemistry of 2 Phenyl 2h Tetrazole 5 Carboxylic Acid and Tetrazole Ligands
Chelation Properties and Metal Complex Formation
2-Phenyl-2H-tetrazole-5-carboxylic acid is a bifunctional ligand, possessing both a tetrazole ring and a carboxylic acid group, which allows for versatile chelation with a variety of metal ions. The presence of multiple nitrogen atoms in the tetrazole ring and the oxygen atoms of the carboxylate group provides several potential coordination sites. This multi-dentate character enables the formation of stable chelate rings with metal centers, leading to the construction of diverse and intricate coordination complexes.
The formation of metal complexes with tetrazole-carboxylate ligands is influenced by several factors, including the nature of the metal ion, the pH of the reaction medium, the solvent system, and the presence of auxiliary ligands. These factors can dictate the dimensionality and topology of the resulting coordination polymers, which can range from simple mononuclear complexes to one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) metal-organic frameworks (MOFs).
For instance, the reaction of tetrazolate-5-carboxylate with manganese(II) has been shown to yield a variety of coordination compounds, including a dinuclear complex and a 1D coordination polymer, depending on the reaction temperature and the absence or presence of auxiliary ligands like 2,2'-bipyridyl or 1,10-phenanthroline. The incorporation of such auxiliary ligands can lead to the formation of mononuclear or dinuclear compounds by satisfying the coordination requirements of the metal center.
The chelation of metal ions by tetrazole-based ligands is a key feature in their application. Similar to the well-known complexing agent ethylenediaminetetraacetic acid (EDTA), tetrazole derivatives can sequester metal ions from solutions. This property is particularly relevant in areas such as analytical chemistry for metal ion determination and in the development of materials for selective metal ion separation. The tetrazole moiety is considered a bioisostere of the carboxylic acid functional group, and its coordination behavior with metal ions, particularly zinc, is crucial in the active sites of some enzymes. nih.gov
The table below summarizes some examples of metal complexes formed with tetrazole-carboxylate ligands and their structural characteristics.
| Metal Ion | Ligand | Auxiliary Ligand | Resulting Structure | Reference |
| Mn(II) | Tetrazolate-5-carboxylate | None | Dinuclear complex, 1D polymer | acs.org |
| Mn(II) | Tetrazolate-5-carboxylate | 2,2'-bipyridyl | Mononuclear complex | acs.org |
| Mn(II) | Tetrazolate-5-carboxylate | 1,10-phenanthroline | Dinuclear complex | acs.org |
| Zn(II) | 5-[4-(1H-imidazol-1-yl)phenyl]-2H-tetrazole | None | Mononuclear complex | rsc.org |
| Co(II) | 5-[4-(1H-imidazol-1-yl)phenyl]-2H-tetrazole | None | Mononuclear complex | rsc.org |
| Ni(II) | 5-[4-(1H-imidazol-1-yl)phenyl]-2H-tetrazole | None | Mononuclear complex | rsc.org |
Diverse Coordination Modes of the Tetrazole Ring
The tetrazole ring is a remarkably versatile coordinating agent due to the presence of four nitrogen atoms, which can engage in a variety of binding modes with metal centers. The deprotonated tetrazolate anion can utilize up to four of its nitrogen atoms to bridge multiple metal ions, leading to the formation of high-dimensional coordination networks. This versatility allows for the fine-tuning of the structural and, consequently, the functional properties of the resulting materials.
The coordination modes of the tetrazole ring can be broadly categorized as follows:
Monodentate Coordination: The tetrazole ring can coordinate to a single metal ion through one of its nitrogen atoms, typically N1 or N4.
Bidentate Coordination:
Chelating: The ligand can form a chelate ring with a metal ion by coordinating through two adjacent nitrogen atoms (e.g., N1 and N2).
Bridging: The tetrazole ring can bridge two metal centers by coordinating through two different nitrogen atoms. A common bridging mode involves the N1 and N2 atoms, forming a µ-1,2 bridge. Another possibility is bridging through N1 and N3 or N2 and N4.
Tridentate and Tetradentate Coordination: In more complex structures, the tetrazole ring can coordinate to three or even four different metal ions simultaneously, acting as a multiconnecting node in the formation of 3D frameworks.
The specific coordination mode adopted by the tetrazole ring is influenced by the position of substituents on the ring, the nature of the metal ion, and the steric and electronic effects of other ligands in the coordination sphere. For example, in organometallic lanthanoid complexes, η2-tetrazolate interactions have been observed. researchgate.net
The carboxylate group in ligands like this compound also exhibits diverse coordination modes, including monodentate, bidentate chelating, and bidentate bridging (syn-syn, syn-anti, and anti-anti). The combination of the versatile coordination of the tetrazole ring and the carboxylate group leads to a rich structural chemistry for these ligands.
The following table illustrates some of the observed coordination modes of the tetrazole ring in metal complexes.
| Coordination Mode | Description | Example Metal Ions |
| Monodentate | Coordination through a single nitrogen atom. | Co(II), Ni(II) |
| Bidentate Bridging (μ-N1,N2) | Bridging two metal centers via N1 and N2 atoms. | Mn(II) |
| Tridentate Bridging | Coordination to three metal centers. | Cu(II), Mn(II) |
| Tetradentate Bridging | Coordination to four metal centers. | Varies |
Applications in Material Science (e.g., Complexones, Corrosion Inhibitors, High-Energy-Density Materials)
The unique coordination properties of this compound and related tetrazole ligands have led to their exploration in various fields of material science.
Complexones: The ability of tetrazole-carboxylic acids to form stable complexes with a wide range of metal ions makes them effective complexing agents, or complexones. researchgate.net This property is analogous to that of well-established chelating agents and can be utilized for various purposes, including:
Analytical Chemistry: For the quantitative analysis of metal ions through complexometric titrations or spectrophotometry.
Separation Science: In the development of materials for chromatography or solvent extraction to selectively separate different metal ions from a mixture.
Industrial Processes: As sequestering agents to control the concentration of free metal ions in various industrial applications.
The tetrazole ring is considered a bioisostere for the carboxylic acid group, and its complexation behavior can be critical in biological systems and medicinal chemistry. researchgate.netnih.gov
Corrosion Inhibitors: Tetrazole derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly for mild steel and copper in acidic environments. acs.orgresearchgate.netelectrochemsci.org The mechanism of corrosion inhibition involves the adsorption of the tetrazole molecules onto the metal surface. This adsorption is facilitated by the presence of multiple heteroatoms (nitrogen and, in some derivatives, sulfur) which can donate lone pairs of electrons to the vacant d-orbitals of the metal atoms. electrochemsci.orgresearchgate.net
The formation of a protective film on the metal surface acts as a barrier, isolating the metal from the corrosive medium and thereby reducing the corrosion rate. electrochemsci.org The efficiency of inhibition is dependent on the concentration of the inhibitor and the specific molecular structure of the tetrazole derivative. For instance, 2,5-disubstituted tetrazoles have shown high corrosion inhibition efficiencies for mild steel in hydrochloric acid. acs.org Studies on 1-phenyl-1H-tetrazole-5-thiol have also reported excellent corrosion inhibition for Q235 steel in HCl, acting as a mixed-type inhibitor. electrochemsci.orgresearchgate.net
High-Energy-Density Materials: The high nitrogen content of the tetrazole ring makes it an attractive building block for the synthesis of high-energy-density materials (HEDMs). The decomposition of tetrazole-based compounds often leads to the formation of a large volume of stable dinitrogen gas (N₂), releasing a significant amount of energy. acs.org
Metal-organic frameworks (MOFs) constructed from tetrazole-based ligands are a promising class of energetic materials. acs.orgresearchgate.netat.uaewha.ac.kr These energetic MOFs (EMOFs) can offer a balance between high performance and reduced sensitivity to external stimuli like impact and friction, a critical requirement for safe handling and application. The incorporation of metal ions into the structure can enhance the density and thermal stability of the material. For example, alkali metal-based 3D energetic MOFs containing poly-tetrazole ligands have shown excellent thermal stability and remarkable detonation performance, surpassing that of conventional explosives like RDX and HMX. acs.org Similarly, energetic MOFs incorporating energetic cations like NH₃OH⁺ have been developed, exhibiting high heats of combustion and detonation. at.ua The design of such materials often focuses on achieving a high nitrogen content and a favorable oxygen balance. mdpi.com
The table below provides a summary of the applications of tetrazole-based compounds in material science.
| Application | Mechanism/Principle | Key Features |
| Complexones | Formation of stable chelate complexes with metal ions. | Multi-dentate coordination sites, bioisosterism with carboxylic acids. |
| Corrosion Inhibitors | Adsorption on the metal surface to form a protective film. | Presence of heteroatoms (N, S) for strong interaction with the metal surface. |
| High-Energy-Density Materials | High nitrogen content leading to the release of N₂ gas and energy upon decomposition. | Formation of stable energetic MOFs with enhanced density and thermal stability. |
Advanced Spectroscopic and Structural Characterization Techniques for 2 Phenyl 2h Tetrazole 5 Carboxylic Acid
UV/Visible Spectroscopy for Electronic Transitions
UV/Visible spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules like 2-phenyl-2H-tetrazole-5-carboxylic acid. The absorption of ultraviolet or visible light by this compound induces the promotion of electrons from lower-energy ground states to higher-energy excited states. The specific wavelengths at which absorption occurs are characteristic of the molecule's chromophores—the parts of the molecule that absorb light—and provide insight into the nature of its electronic transitions.
The molecular structure of this compound features several chromophoric systems: the phenyl ring, the tetrazole ring, and the carboxylic acid group. The interaction of these groups dictates the compound's UV/Vis absorption profile. The primary electronic transitions observed in such aromatic and heterocyclic systems are typically π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.
Detailed Research Findings
Research based on spectral data from the National Institute of Standards and Technology (NIST) database reveals a significant absorption band for this compound in the ultraviolet region. nist.gov The spectrum is characterized by a strong absorption maximum (λmax) at approximately 265 nm. nist.gov
In addition to the strong π → π* transitions, weaker n → π* transitions are also theoretically possible. These transitions involve the excitation of an electron from a non-bonding orbital (i.e., the lone pairs on the nitrogen atoms of the tetrazole ring or the oxygen atoms of the carboxylic acid) to an antibonding π* orbital. These transitions are generally of much lower intensity (lower molar absorptivity) than π → π* transitions and may be obscured by the stronger absorption bands.
The solvent environment can influence the position and intensity of absorption bands. For π → π* transitions, an increase in solvent polarity typically leads to a small bathochromic (red) shift, moving the absorption maximum to a longer wavelength. Conversely, n → π* transitions commonly exhibit a hypsochromic (blue) shift to shorter wavelengths in polar solvents, as the polar solvent molecules stabilize the non-bonding ground state more than the excited state. While specific solvatochromic studies on this compound are not widely detailed, these general principles would be expected to apply.
UV/Visible Spectroscopic Data
The following interactive table summarizes the key absorption data for this compound.
| Parameter | Value | Source |
| λmax (Absorption Maximum) | 265 nm | NIST nist.gov |
| Solvent | Not Specified | NIST nist.gov |
| Assigned Transition Type | π → π* | Inferred |
Computational and Theoretical Investigations of 2 Phenyl 2h Tetrazole 5 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with a high degree of accuracy. These methods solve the Schrödinger equation for a given molecule, providing information about its energy, electron distribution, and other fundamental characteristics.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a leading computational method for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations for derivatives of 2-phenyl-2H-tetrazole-5-carboxylic acid and similar heterocyclic compounds have been instrumental in elucidating their molecular architecture and reactivity. mdpi.com These theoretical studies are often performed in conjunction with experimental techniques to provide a comprehensive understanding of the molecule's properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory, often referred to as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov
For aromatic carboxylic acids and tetrazole derivatives, DFT calculations can predict the energies of these frontier orbitals. researchgate.netresearchgate.net This analysis helps in understanding the electronic transitions within the molecule and its potential for engaging in various chemical reactions.
Table 1: Representative Frontier Molecular Orbital Energies (Note: The following data is illustrative and based on typical values for similar aromatic heterocyclic compounds. Specific values for this compound would require a dedicated computational study.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -1.5 to -2.5 |
| Energy Gap (ΔE) | 4.0 to 5.0 |
The distribution of electron density within a molecule is fundamental to its chemical behavior, influencing its polarity, solubility, and intermolecular interactions. DFT calculations can provide a detailed picture of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of negative and positive electrostatic potential, indicating areas that are prone to electrophilic and nucleophilic attack, respectively.
Global reactivity descriptors, such as chemical hardness (η), softness (S), and ionization potential (I), can be derived from the HOMO and LUMO energies.
Ionization Potential (I): The minimum energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution, calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating a molecule's polarizability.
These parameters are valuable for predicting the reactivity of this compound in various chemical environments.
Table 2: Calculated Global Reactivity Descriptors (Note: The following data is illustrative and based on typical values for similar aromatic heterocyclic compounds. Specific values for this compound would require a dedicated computational study.)
| Parameter | Value (eV) |
| Ionization Potential (I) | 6.5 to 7.5 |
| Electron Affinity (A) | 1.5 to 2.5 |
| Chemical Hardness (η) | 2.0 to 2.5 |
| Chemical Softness (S) | 0.4 to 0.5 |
DFT calculations can also be used to predict the thermodynamic properties of molecules, such as entropy (S), enthalpy (H), and Gibbs free energy (G). These properties are crucial for understanding the stability of a molecule and the spontaneity of chemical reactions in which it participates. For instance, the calculated Gibbs free energy of formation provides a measure of the molecule's stability relative to its constituent elements. These thermodynamic parameters are essential for predicting reaction equilibria and for understanding the temperature dependence of chemical processes involving this compound.
Molecular Modeling and Simulations
Computational chemistry provides powerful tools to investigate the structural, energetic, and dynamic properties of molecules, offering insights that complement experimental findings. For this compound and its derivatives, molecular modeling and simulations have been instrumental in elucidating potential biological activities and reaction mechanisms. These in silico methods allow for the prediction of molecular interactions and the exploration of conformational landscapes, guiding the design of new compounds with desired properties.
Molecular Docking Studies (for Ligand-Receptor Binding Interactions)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. The tetrazole ring is often employed in medicinal chemistry as a bioisostere for the carboxylic acid group, as it is metabolically stable and can participate in similar binding interactions. ajchem-a.comresearchgate.net
Studies on various derivatives containing the tetrazole moiety have demonstrated its crucial role in binding to the active sites of enzymes. For instance, in a study of ester derivatives of valsartan, which contains a (2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl)methyl group, molecular docking was used to investigate their interaction with the urease enzyme. nih.gov The docking simulations revealed that the tetrazole nitrogen atoms could form strong salt bridges and hydrogen bonds with key amino acid residues in the enzyme's active site, such as ARG338 and HIS221, as well as coordinate bonds with nickel ions. nih.gov
Similarly, computational screening of 2-(2-(5-phenyl-1H-tetrazol-1-yl)ethyl)-1,2-thiazetidine 1,1-dioxide derivatives as potential antibiotics involved molecular docking to predict their binding affinity to bacterial proteins. ajchem-a.com These studies highlight the ability of the tetrazole ring to engage in various non-covalent interactions, including hydrogen bonds, π-π stacking, and π-sulfur interactions, which are critical for stabilizing the ligand-receptor complex. ajchem-a.com The lipophilicity of the tetrazolate anion, which is higher than that of the corresponding carboxylate, can also contribute to better membrane penetration, a desirable pharmacokinetic property. uobaghdad.edu.iq
The following interactive table summarizes representative binding interactions observed in molecular docking studies of compounds containing a phenyl-tetrazole moiety with various protein targets.
| Target Protein | Ligand Derivative Class | Key Interacting Residues | Types of Interactions | Docking Score (kcal/mol) | Reference |
| Urease (PDB: 1E9Y) | Valsartan Ester Derivative | ARG338, HIS322, HIS274, HIS221, ALA169 | Salt bridges, Hydrogen bonds, Coordinate bonds, Hydrophobic interactions | Not specified | nih.gov |
| Bacterial Protein (PDB: 5ZQ0) | 2-(2-(5-phenyl-1H-tetrazol-1-yl)ethyl)-1,2-thiazetidine 1,1-dioxide derivative | SER313, GLN283, TYR293, THR317 | Hydrogen bonds, π-sigma interactions, π-π stacking | -8.2 | ajchem-a.com |
| Dihydrofolate Reductase (PDB: 4OR7) | Tetrazole-Thioamide Derivative | Not specified | Not specified | Not specified | nih.gov |
Molecular Dynamics (MD) Simulations (for Conformational Stability and Dynamic Behavior)
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational stability and behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the compound and its complex with a receptor behave in a simulated physiological environment.
For tetrazole derivatives, MD simulations can be employed to assess the stability of the binding mode predicted by docking studies. acs.org By simulating the trajectory of the ligand-receptor complex over nanoseconds, it is possible to analyze the persistence of key interactions, such as hydrogen bonds, and to calculate the binding free energy. This provides a more rigorous assessment of the ligand's affinity for the target.
These simulations can also reveal the conformational flexibility of the this compound scaffold. The phenyl group and the tetrazole ring are connected by a single bond, allowing for rotation. MD simulations can explore the potential energy surface associated with this rotation and identify the most stable conformations in different environments (e.g., in a vacuum, in water, or within a protein binding pocket). This information is valuable for understanding the molecule's structural properties and how they might influence its biological activity.
Mechanistic Studies and Reaction Pathway Predictions
Computational chemistry is also a valuable tool for investigating reaction mechanisms and predicting synthetic pathways. For this compound, theoretical studies can elucidate the energetics and electronic factors governing its formation.
The synthesis of 2,5-disubstituted tetrazoles can be complex, and computational methods can help rationalize the observed outcomes. One described synthesis of ethyl 2-phenyl-2H-tetrazole-5-carboxylate involves the reaction of a sulfonylhydrazone with a phenyl-diazonium salt. rsc.org This is followed by hydrolysis to yield the final carboxylic acid. Quantum chemistry calculations, such as Density Functional Theory (DFT), can be used to model the transition states and intermediates of this multi-step reaction. Such calculations can help determine the most likely reaction pathway by comparing the activation energies of different possible routes.
A common route for forming the tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). nih.gov Theoretical studies of this type of reaction can provide insights into the electronic structure of the reactants and the transition state. For example, electron-withdrawing groups on the nitrile can lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the azide. nih.gov
Furthermore, theoretical calculations have been used to study the thermal decomposition of 2,5-disubstituted tetrazoles. These studies show that a common pathway involves the elimination of a nitrogen molecule (N₂) to form nitrilimines. mdpi.com Understanding the stability and decomposition pathways of the tetrazole ring is crucial for its application in medicinal chemistry and materials science.
2 Phenyl 2h Tetrazole 5 Carboxylic Acid As a Versatile Intermediate in Organic Synthesis
Precursor for Nitrogen-Containing Heterocyclic Compounds (e.g., Triazoles, Oxazolidones, Thiazoles)
The high nitrogen content and inherent ring strain of the tetrazole moiety make it an excellent precursor for various other heterocyclic systems through thermally or photochemically induced ring-opening and rearrangement reactions. 2-Phenyl-2H-tetrazole-5-carboxylic acid, as a 2,5-disubstituted tetrazole, can undergo transformations that lead to the formation of other important nitrogen-containing heterocycles.
Triazoles: The conversion of tetrazoles to 1,2,4-triazoles is a well-documented synthetic pathway. For instance, a series of 5-aryl-2H-tetrazoles can be used to synthesize [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids. acs.orgnih.gov This transformation highlights the utility of the tetrazole core as a synthon for building the triazole ring, a scaffold present in numerous pharmaceuticals. The phenyl and carboxylic acid groups on the starting tetrazole can be strategically manipulated or carried through the synthesis to provide functional handles on the resulting triazole product.
Oxazolidinones: While direct synthesis from this compound is not commonly cited, the construction of oxazolidinone rings often involves the reaction of aziridines with sources of carbonyl groups. bioorg.org Given the ability of tetrazoles to serve as precursors to reactive nitrogen species upon fragmentation, derivatives of this compound could potentially be employed in novel synthetic routes to functionalized oxazolidinones.
Thiazoles: The synthesis of thiazole (B1198619) derivatives is a cornerstone of medicinal chemistry. nih.govresearchgate.net Research has shown the successful synthesis of tetrazole-thiazole hybrids, demonstrating the compatibility and utility of combining these two heterocyclic systems. google.com The carboxylic acid function of this compound provides a convenient point for coupling with amine-containing thiazole precursors or for building the thiazole ring through established synthetic sequences like the Hantzsch thiazole synthesis.
| Starting Scaffold | Target Heterocycle | General Transformation |
|---|---|---|
| 2,5-Disubstituted Tetrazole | 1,2,4-Triazole | Ring transformation/rearrangement |
| 2,5-Disubstituted Tetrazole | Oxazolidinone | Fragmentation and cyclization with carbonyl source |
| 2,5-Disubstituted Tetrazole | Thiazole | Coupling reactions or ring construction |
Role in Oligonucleotide Synthesis (as Activators)
The synthesis of DNA and RNA oligonucleotides via the phosphoramidite (B1245037) approach is a cornerstone of modern biotechnology and diagnostics. This method relies on the stepwise addition of nucleotide monomers, a process that requires a crucial coupling activation step. Tetrazole and its derivatives are the most widely used activators for this purpose. glenresearch.comresearchgate.net
The activator plays a dual role: it acts as a weak acid to protonate the nitrogen of the phosphoramidite monomer, and its conjugate base acts as a nucleophilic catalyst, displacing the diisopropylamino group to form a highly reactive phosphoramidite-tetrazolide intermediate. glenresearch.comgoogle.com This intermediate then rapidly reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
While 1H-tetrazole is the traditional activator, derivatives have been developed to enhance coupling efficiency and solubility. Aryl-substituted 5-phenyl-1H-tetrazoles, for example, have been shown to be highly efficient activators for both DNA and RNA synthesis. google.com The structural features of this compound—a phenyl-substituted tetrazole—are consistent with those of effective activators. The acidity of the tetrazole ring, modulated by the phenyl and carboxylic acid groups, is a key parameter for its potential activity in this context. More acidic activators can speed up the initial protonation step, potentially leading to faster and more efficient coupling reactions. glenresearch.com
| Activator Type | Key Feature | Role in Reaction | Advantage |
|---|---|---|---|
| 1H-Tetrazole | Standard Activator | Proton donor and nucleophilic catalyst | Widely used and well-understood |
| Aryl-substituted 5-phenyl-1H-tetrazoles | Enhanced Acidity | Faster protonation of phosphoramidite | Increased coupling efficiency |
Applications in Complex Molecule Construction (e.g., Multi-Drug Synthesis)
The tetrazole moiety is recognized as a "privileged scaffold" in medicinal chemistry. beilstein-journals.org It frequently serves as a bioisosteric replacement for a carboxylic acid group, offering advantages such as improved metabolic stability, enhanced lipophilicity, and different hydrogen bonding capabilities. nih.gov This makes compounds like this compound valuable building blocks for the construction of complex, drug-like molecules.
One powerful strategy is the use of tetrazole-containing building blocks in multicomponent reactions (MCRs). beilstein-journals.orgbeilstein-journals.org MCRs allow for the rapid assembly of complex molecular architectures from simple starting materials in a single step. By incorporating a pre-formed tetrazole ring, such as that in this compound, chemists can efficiently generate libraries of novel, drug-like compounds with high molecular diversity. beilstein-journals.org
A prominent example of a complex drug containing a tetrazole ring is Valsartan, an angiotensin II receptor blocker used to treat hypertension. nih.gov The synthesis of Valsartan and its derivatives involves creating a complex biphenyl (B1667301) tetrazole structure. The use of intermediates similar to this compound is central to the synthesis of this class of drugs, known as "sartans." These syntheses demonstrate how the tetrazole core can be integrated into a multi-step sequence to build a complex, multi-functional pharmaceutical agent. nih.gov
Synthons for Specific Coupling Reactions (e.g., Aryl Coupling)
Modern organic synthesis relies heavily on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. This compound is well-suited to participate in these reactions as a versatile synthon.
The carboxylic acid group itself can be used as a handle for coupling. Recent advances have demonstrated that aryl carboxylic acids can serve as aryl group donors in palladium-catalyzed decarbonylative cross-coupling reactions for the synthesis of biaryls. rsc.org This approach provides an alternative to traditional methods that rely on aryl halides. In this context, this compound could potentially serve as a donor of the 2-phenyl-2H-tetrazol-5-yl moiety in the construction of complex biaryl systems, which are common motifs in pharmaceuticals.
Furthermore, the phenyl group on the tetrazole ring can be functionalized (e.g., halogenated) to provide a handle for classic cross-coupling reactions like Suzuki or Heck couplings. This allows the tetrazole unit to be attached to other molecular fragments. The synthesis of many sartan drugs, for instance, involves a key Suzuki coupling step to form the characteristic biphenyl backbone. A pre-functionalized this compound derivative could be a key intermediate in such a synthetic strategy.
Future Research Horizons for this compound: Emerging Trends and Opportunities
The unique chemical architecture of this compound, characterized by its nitrogen-rich heterocyclic ring, has positioned it as a compound of significant interest across various scientific disciplines. While its current applications are noteworthy, the future of this compound lies in the exploration of novel synthetic pathways, a deeper understanding of its chemical behavior, and the expansion of its utility into new scientific realms. This article delineates the key future research directions and emerging trends that are poised to shape the scientific landscape of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-phenyl-2H-tetrazole-5-carboxylic acid, and how can reaction efficiency be validated?
- Methodological Answer : The synthesis typically involves cycloaddition reactions between aryl azides and nitriles, followed by carboxylation. For validation, monitor reaction progress using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) . Confirm purity via melting point analysis and ¹H/¹³C NMR spectroscopy (integrating peak ratios to confirm stoichiometry). For reproducibility, optimize parameters like temperature (e.g., 80–100°C for cycloaddition) and solvent polarity (e.g., DMF for carboxylation) .
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound across studies?
- Methodological Answer : Cross-reference spectral libraries (e.g., SDBS, PubChem) and validate assignments using 2D NMR techniques (COSY, HSQC). If inconsistencies persist, consider solvent effects (DMSO-d₆ vs. CDCl₃) or tautomeric equilibria in the tetrazole ring. Document solvent, concentration, and instrument parameters (e.g., 400 MHz vs. 600 MHz) to enable direct comparisons .
Q. What purification strategies are recommended for isolating this compound from byproducts?
- Methodological Answer : Use recrystallization in ethanol/water mixtures (due to the compound’s moderate solubility) or column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate with 1% acetic acid to suppress carboxylate ionization). Monitor fractions via UV-Vis spectroscopy (λ ~260 nm for tetrazole absorption) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer : Grow single crystals via slow evaporation in methanol/water. Collect diffraction data using a synchrotron source (high-resolution data for H-atom positioning). Refine structures with SHELXL , and visualize using ORTEP-3 to confirm bond angles (e.g., tetrazole ring planarity) and hydrogen-bonding networks (carboxylic acid dimerization). Compare with DFT-optimized geometries to validate computational models.
Q. What experimental and computational approaches can reconcile contradictions in the compound’s thermal stability data?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert atmosphere (N₂) to measure decomposition onset temperatures. Complement with DSC to detect phase transitions. Use density functional theory (DFT) (e.g., B3LYP/6-311++G**) to calculate bond dissociation energies, focusing on the tetrazole-carboxylic acid linkage. Cross-validate with kinetic studies (e.g., Arrhenius plots from isothermal TGA) .
Q. How does the protonation state of the carboxylic acid group influence the compound’s reactivity in catalytic applications?
- Methodological Answer : Conduct pH-dependent UV-Vis titration to determine pKa (~2–3 for carboxylic acid). Use solid-state NMR to probe protonation in heterogeneous catalysts. For computational modeling, apply molecular dynamics (MD) simulations in explicit solvent (e.g., water) to assess carboxylate vs. carboxylic acid conformations under reaction conditions.
Data Analysis and Validation
Q. What criteria should be applied to assess the reliability of crystallographic data for this compound?
- Methodological Answer : Validate using R-factors (R₁ < 0.05 for high-quality data), CCDC deposition checks , and PLATON/ADDSYM for symmetry validation. Check for residual electron density peaks (>0.3 e⁻/ų) near the tetrazole ring, which may indicate disorder. Cross-reference with Cambridge Structural Database (CSD) entries for analogous tetrazole-carboxylic acids .
Q. How can researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer : Perform solubility screens using the shake-flask method (e.g., 24 hrs equilibration) across solvents (water, ethanol, DCM). Quantify via UV spectrophotometry (calibration curve at λ_max). Use Hansen solubility parameters to correlate results with solvent polarity (δD, δP, δH). Document temperature and agitation method to standardize protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
